

# An In-depth Technical Guide to Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

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## Compound of Interest

Compound Name:	<i>Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate</i>
Cat. No.:	B096568

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## Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates critical data including its chemical identity, physical properties, synthesis, spectroscopic characterization, and potential biological activities. Detailed experimental protocols, where available, and relevant signaling pathways are presented to support further research and development efforts.

## Chemical Identity and Properties

**Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** is a pyrimidine derivative with the Chemical Abstracts Service (CAS) registry number 15400-53-0. Its structure features a substituted pyrimidine ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	15400-53-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	183.16 g/mol	<a href="#">[1]</a>
IUPAC Name	Ethyl 2-amino-4-hydroxy-pyrimidine-5-carboxylate	
Synonyms	2-Amino-5-carboethoxy-4-hydroxypyrimidine, 2-Amino-4-hydroxypyrimidine-5-carboxylic acid ethyl ester, 2-Amino-5-ethoxycarbonyl-4-hydroxypyrimidine	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Orange to Green powder to crystal	<a href="#">[1]</a>
Melting Point	300°C (decomposes)	<a href="#">[1]</a>
pKa (Predicted)	8.26 ± 0.50	<a href="#">[1]</a>
InChIKey	HRRHGLKNOJHIGY-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Purification

While a specific, detailed, step-by-step synthesis protocol for **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** from basic starting materials is not readily available in the reviewed literature, a general synthesis for a positional isomer and a detailed recrystallization procedure for the target compound have been reported. The synthesis of pyrimidine derivatives often involves the condensation of a  $\beta$ -ketoester with an amidine-like compound.

## General Synthetic Approach for Pyrimidine Core

The synthesis of the pyrimidine ring generally follows the Biginelli reaction or similar condensation reactions. For instance, a general procedure for a related compound, ethyl 2-hydroxy-4-aminopyrimidine-5-carboxylate, involves the reaction of an appropriate intermediate

with sodium tert-butanol in a mixture of diethyl ether and tetrahydrofuran, followed by heating.

[3]

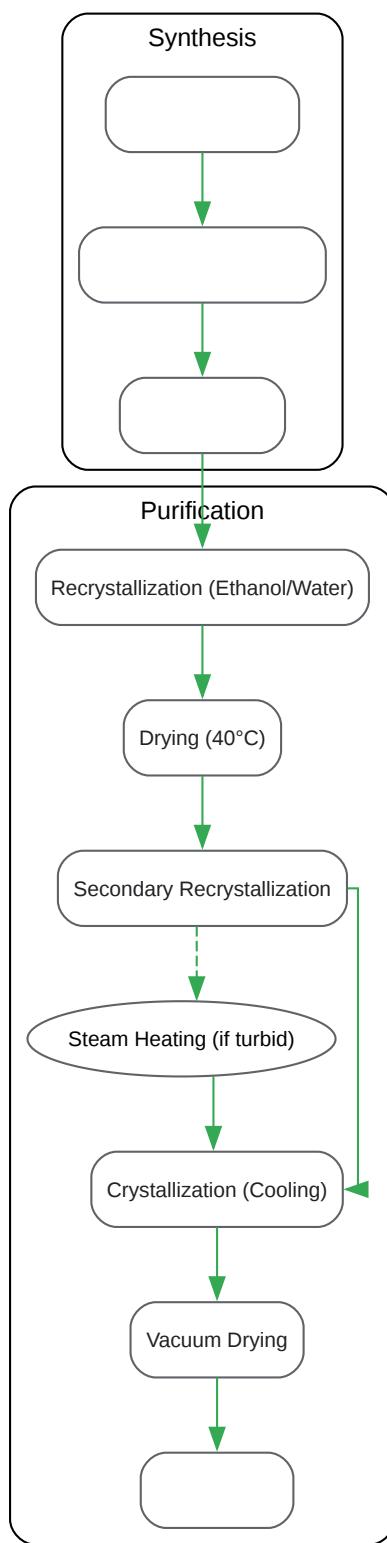
## Experimental Protocol: Recrystallization

A detailed recrystallization protocol for "2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE" has been described, yielding a product with 95% purity.[1]

Protocol:

- The crude product is dissolved in an ethanol/water solvent mixture.
- The solution is dried in an oven at 40°C.
- The dried product is then dissolved in a 15 L solution of 60% water/40% ethanol for a secondary recrystallization.
- If the initial recrystallized solution is turbid, it is clarified by steam heating for 1 hour.
- Crystallization is initiated as the solution cools to 39°C and is then slowly cooled to room temperature.
- This recrystallization process is repeated.
- The final product is dried in a vacuum oven.[1]

## General Synthesis and Purification Workflow

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A flowchart of the synthesis and purification process.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate**.

Table 2: Spectroscopic Data

Technique	Data Availability and Details	Source(s)
Infrared (IR) Spectroscopy	Attenuated Total Reflectance (ATR-IR) and FTIR (KBr wafer) spectra are available.	[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy	<sup>1</sup> H NMR and <sup>13</sup> C NMR data are available through commercial and public databases.	[5]
Mass Spectrometry (MS)	Mass spectral data is available through commercial and public databases.	[5]
UV-Vis Spectroscopy	UV-Vis spectra are available.	[2]

While specific peak assignments for the target molecule are not detailed in the available literature, data for closely related dihydropyrimidine derivatives show characteristic peaks. For example, in <sup>1</sup>H NMR spectra of similar compounds, signals for the NH protons typically appear as broad singlets, while the ethyl ester group gives a characteristic quartet and triplet.[6] In <sup>13</sup>C NMR, the carbonyl carbon of the ester and the carbons of the pyrimidine ring show distinct chemical shifts.[6]

## Biological Activity and Potential Applications

The biological activity of **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** has not been extensively reported. However, its structural isomer, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, has been identified as a potential inhibitor of dihydronoopterin aldolase.[7] This

enzyme is crucial in the folate biosynthesis pathway of microorganisms, making it a potential target for antimicrobial agents.[8][9]

Furthermore, the pyrimidine scaffold is present in a wide range of biologically active compounds, including inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway.[10]

## Dihydronopterin Aldolase Inhibition

Dihydronopterin aldolase (DHNA) is an enzyme in the folate biosynthesis pathway.[8][9] Inhibition of this enzyme can disrupt the production of essential folate cofactors in microorganisms, leading to a bacteriostatic or bactericidal effect. The structural similarity of **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** to known inhibitors suggests it may also target this enzyme.

## Potential as STAT6 Inhibitors

The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11] This pathway plays a critical role in T-helper 2 (Th2) cell differentiation and the inflammatory response.[11][12] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic conditions and some cancers.[10][13][14] A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and shown to be potent STAT6 inhibitors, with some compounds exhibiting  $IC_{50}$  values in the nanomolar range.[10] This suggests that **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** could serve as a scaffold for the development of novel STAT6 inhibitors.

The STAT6 signaling pathway and potential inhibition by pyrimidine derivatives.

Table 3: Biological Activity of Related Pyrimidine Derivatives

Compound Class	Target	Activity	IC <sub>50</sub>	Source(s)
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides	STAT6	Inhibition	21 nM (for compound 2t)	[10]
2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides	IL-4-induced Th2 differentiation	Inhibition	2.3 nM (for compound 2t)	[10]
Pyrimidine-based inhibitors	Aldosterone synthase (CYP11B2)	Inhibition	Potent and selective	[15]
Pyrazolo[1,5-a]pyrimidine derivatives	Aldose Reductase	Differential Inhibition	-	[16]

## Conclusion

**Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** is a valuable heterocyclic compound with potential applications in drug discovery. Its structural features suggest possible roles as an antimicrobial agent through the inhibition of dihydroneopterin aldolase and as a modulator of the STAT6 signaling pathway. Further research is warranted to fully elucidate its biological activities, mechanism of action, and therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound and its derivatives.

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